2-(2'-Fluorobiphenyl-2-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSP-0565 involves the reaction of 2-fluorobiphenyl with acetamide under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for DSP-0565 are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process would involve scaling up the laboratory synthesis methods and optimizing them for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
DSP-0565 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert DSP-0565 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
DSP-0565 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anti-convulsant activity and broad-spectrum anti-epileptic drug development.
Biology: Investigated for its effects on neurological pathways and potential therapeutic applications in epilepsy and other neurological disorders.
Medicine: Explored as a potential anti-epileptic drug with a good safety margin and efficacy in various preclinical models.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug screening assays .
Mechanism of Action
DSP-0565 exerts its effects by modulating the gamma-aminobutyric acid (GABA)ergic system. It acts as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability. This mechanism is similar to that of other anti-epileptic drugs, but DSP-0565 has shown unique properties in preclinical models .
Comparison with Similar Compounds
Similar Compounds
Sodium Valproate: A well-known anti-epileptic drug with a broad spectrum of activity.
Lamotrigine: Another anti-epileptic drug that modulates sodium channels and has a broad spectrum of activity.
Levetiracetam: A newer anti-epileptic drug with a unique mechanism of action involving synaptic vesicle protein 2A.
Uniqueness of DSP-0565
DSP-0565 stands out due to its unique GABAergic function and its efficacy in various preclinical models. Unlike some other anti-epileptic drugs, DSP-0565 has shown a good safety margin and significant anti-convulsant activity in multiple models, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C14H12FNO |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12FNO/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
MWAPNZXZUGCADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)C2=CC=CC=C2F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.